molecular formula C9H9FN2O2 B1441377 N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide CAS No. 876395-72-1

N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide

Cat. No.: B1441377
CAS No.: 876395-72-1
M. Wt: 196.18 g/mol
InChI Key: FRHLSDMTCUCUBU-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide: is an organic compound that belongs to the class of oximes It is characterized by the presence of a fluoro-substituted aromatic ring and a hydroxyimino functional group attached to an acetamide moiety

Scientific Research Applications

Chemistry: N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 5-fluoro-2-methylaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the desired oxime. The reaction conditions generally include the use of a base such as triethylamine and solvents like dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide can undergo oxidation reactions to form corresponding nitroso compounds.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluoro-substituted aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The fluoro-substituted aromatic ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide
  • N-(4-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide
  • N-(5-Chloro-2-methylphenyl)-2-(hydroxyimino)acetamide

Uniqueness: N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide is unique due to the specific positioning of the fluoro and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2/c1-6-2-3-7(10)4-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHLSDMTCUCUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724921
Record name N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876395-72-1
Record name N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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